

# Methyl cis-15-tetracosenoate: A Core Component of Neural Myelination

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## Compound of Interest

Compound Name: *Methyl cis-15-tetracosenoate*

Cat. No.: *B107802*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl cis-15-tetracosenoate**, also widely known as nervonic acid methyl ester or selacholeic acid methyl ester, is the methylated form of nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid. Its chemical formula is C<sub>25</sub>H<sub>48</sub>O<sub>2</sub>, and its IUPAC name is methyl (Z)-tetracos-15-enoate. This fatty acid ester is of significant interest in neuroscience and drug development due to the crucial role of its parent compound, nervonic acid, in the biosynthesis of sphingolipids, which are vital components of the myelin sheath that insulates nerve fibers.<sup>[1]</sup> <sup>[2]</sup> The integrity of the myelin sheath is essential for the rapid and efficient transmission of nerve impulses. Consequently, deficiencies in nervonic acid have been linked to demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy, making its supplementation a potential therapeutic strategy.<sup>[1]</sup> The methyl ester form, **Methyl cis-15-tetracosenoate**, offers enhanced stability and solubility, rendering it suitable for various research and formulation applications. This document provides a comprehensive technical overview of **Methyl cis-15-tetracosenoate**, including its physicochemical properties, biological significance, relevant experimental protocols, and biosynthetic pathways.

## Physicochemical and Analytical Data

A summary of the key quantitative data for **Methyl cis-15-tetracosenoate** is presented below for easy reference and comparison.

Property	Value	Source(s)
Chemical Identifiers		
CAS Number	2733-88-2	<a href="#">[1]</a> <a href="#">[2]</a>
PubChem CID	5364841	
EC Number	220-352-0	
Molecular Properties		
Molecular Formula	C <sub>25</sub> H <sub>48</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	380.65 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Properties		
Melting Point	14-15 °C	
Boiling Point	186-202 °C	
Chromatographic Data (Kovats Retention Index)		
Standard non-polar	2680	
Semi-standard non-polar	2709.7	
Standard polar	3048, 3079	

## Biological Significance and Activity

**Methyl cis-15-tetracosenoate**'s biological importance is intrinsically linked to its de-esterified form, nervonic acid. Nervonic acid is a key constituent of sphingolipids, particularly sphingomyelin, within the myelin sheath of nerve fibers.[\[1\]](#) The proper formation and maintenance of the myelin sheath are critical for neuronal health and function.

Studies have demonstrated that supplementation with a fish oil mixture rich in nervonic acid ester can enhance the synthesis of key myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), in human oligodendrocyte precursor cells (hOPCs).[\[1\]](#) Oligodendrocytes are the cells responsible for

myelination in the central nervous system. This suggests that providing an exogenous source of nervonic acid, in its stable ester form, can support the remyelination process.

The table below summarizes the quantitative findings from a study on the effect of a nervonic acid ester-rich fish oil mixture (FOM) on myelin protein synthesis in hOPCs.

Treatment	Myelin	Oligodendrocyte	Proteolipid	Source(s)
	Myelin Basic Protein (MBP) Synthesis (Avg Area)	Glycoprotein (MOG) Synthesis (Avg Area)	Protein (PLP) Synthesis (Avg Area)	
Control (Linseed Oil)	~2500	~3000	~2000	
Fish Oil Mixture (FOM)	~7500	~8000	~6000	

These findings underscore the potential of **Methyl cis-15-tetracosenoate** and related compounds in therapeutic strategies aimed at promoting myelin repair.

## Experimental Protocols

### Synthesis of Methyl cis-15-tetracosenoate

While often sourced from natural oils, **Methyl cis-15-tetracosenoate** can be synthesized for research purposes. A common method for creating a specific cis-double bond at a desired position in a long-chain fatty acid ester is the Wittig reaction.

Protocol Outline (via Wittig Reaction):

- Preparation of the Phosphonium Ylide: An appropriate alkyl halide (e.g., a 9-bromononane derivative) is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphonium ylide.

- Preparation of the Aldehyde: A long-chain aldehyde with the remaining portion of the carbon chain and a terminal methyl ester group is required (e.g., methyl 15-oxopentadecanoate).
- Wittig Reaction: The phosphonium ylide is reacted with the aldehyde in an aprotic solvent under an inert atmosphere. The reaction typically yields a mixture of Z (cis) and E (trans) isomers.
- Purification: The desired **Methyl cis-15-tetracosenoate** is separated from the trans isomer and reaction byproducts (e.g., triphenylphosphine oxide) using column chromatography, often on silica gel impregnated with silver nitrate, which selectively retains the cis isomer.

## Extraction of Nervonic Acid from Natural Sources and Conversion to Methyl Ester

Nervonic acid is found in the seeds of various plants, such as *Xanthoceras sorbifolium* Bunge. The following protocol outlines the extraction and subsequent methylation.

### Protocol:

- Oil Extraction: The seeds are roasted (e.g., at 70°C) and then subjected to mechanical pressing or solvent extraction to obtain the crude seed oil.
- Saponification: The extracted oil is saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide) to hydrolyze the triglycerides into glycerol and free fatty acid salts.
- Acidification: The saponified mixture is acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts, yielding the free fatty acids.
- Extraction of Free Fatty Acids: The free fatty acids are extracted from the aqueous mixture using an organic solvent (e.g., hexane).
- Purification of Nervonic Acid (Optional): The nervonic acid can be enriched from the mixture of fatty acids using techniques like urea complexation and low-temperature crystallization.
- Methyl Esterification: The free fatty acid mixture (or purified nervonic acid) is esterified to form fatty acid methyl esters (FAMEs). A common method is to react the fatty acids with a

solution of boron trifluoride in methanol (BF<sub>3</sub>-methanol) or methanolic HCl by heating.

- Purification of Methyl cis-15-tetracosenoate: The resulting FAME mixture is purified by column chromatography to isolate **Methyl cis-15-tetracosenoate**.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of **Methyl cis-15-tetracosenoate**.

Protocol:

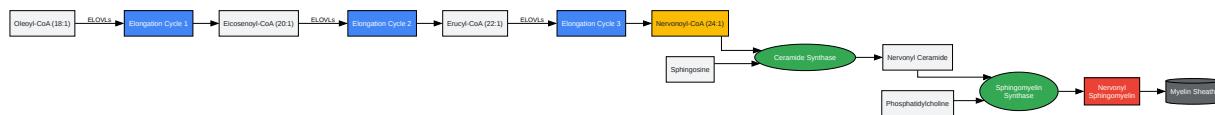
- Sample Preparation: The lipid sample containing **Methyl cis-15-tetracosenoate** is dissolved in an appropriate volatile solvent (e.g., hexane). An internal standard (e.g., methyl heptadecanoate) is often added for accurate quantification.
- GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane). The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.
- MS Detection: The separated components eluting from the GC column are introduced into a mass spectrometer. Electron ionization (EI) is typically used, and the mass spectrometer is set to scan a relevant mass-to-charge (m/z) range.
- Identification: **Methyl cis-15-tetracosenoate** is identified by its characteristic retention time and its mass spectrum, which will show a molecular ion peak (m/z 380.7) and specific fragmentation patterns.

## Mandatory Visualizations

### Biosynthesis of Nervonic Acid and its Incorporation into Sphingomyelin

The following diagram illustrates the key steps in the biosynthesis of nervonic acid from oleic acid and its subsequent incorporation into sphingomyelin, a major component of the myelin

sheath.

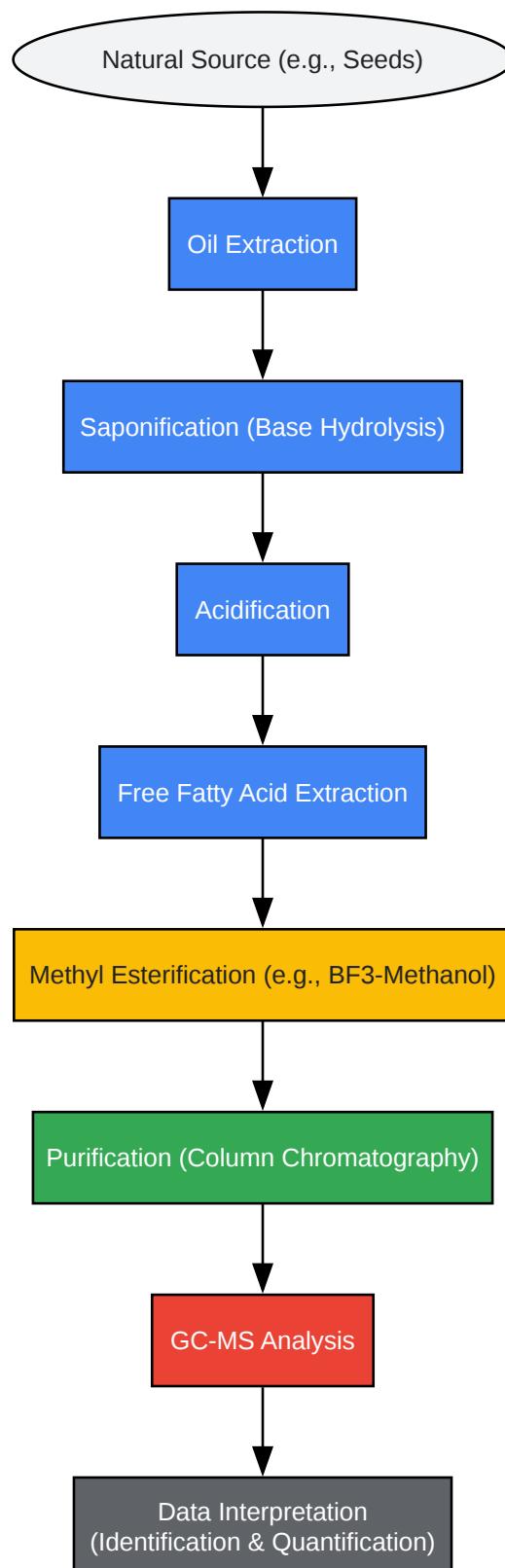


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Caption: Biosynthesis of Nervonic Acid and its incorporation into Sphingomyelin.

## Experimental Workflow: Extraction and Analysis of Methyl *cis*-15-tetracosenoate

This diagram outlines the typical workflow for extracting nervonic acid from a natural source, converting it to its methyl ester, and analyzing it via GC-MS.



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Caption: Workflow for extraction and analysis of **Methyl cis-15-tetracosenoate**.

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## References

- 1. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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